3-Bromo-1,2,4-oxadiazole

Cross-Coupling Suzuki-Miyaura Regioselectivity

3-Bromo-1,2,4-oxadiazole is a heterocyclic building block with the molecular formula C₂HBrN₂O and a molecular weight of 148.95 g/mol. This compound is characterized by a low-aromaticity 1,2,4-oxadiazole ring that possesses a weak O–N bond.

Molecular Formula C2HBrN2O
Molecular Weight 148.95 g/mol
Cat. No. B13920365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,2,4-oxadiazole
Molecular FormulaC2HBrN2O
Molecular Weight148.95 g/mol
Structural Identifiers
SMILESC1=NC(=NO1)Br
InChIInChI=1S/C2HBrN2O/c3-2-4-1-6-5-2/h1H
InChIKeyRYUNSQBXWQNVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,2,4-oxadiazole: Core Reactivity and Molecular Profile for Pharmaceutical and Agrochemical R&D


3-Bromo-1,2,4-oxadiazole is a heterocyclic building block with the molecular formula C₂HBrN₂O and a molecular weight of 148.95 g/mol . This compound is characterized by a low-aromaticity 1,2,4-oxadiazole ring that possesses a weak O–N bond [1]. The presence of the bromine atom at the 3-position confers specific reactivity for cross-coupling applications and serves as a versatile handle for further derivatization in medicinal chemistry and agrochemical research [2].

1
Cross‑coupling building block
Suzuki‑Miyaura handle at 3‑position
2
Regioselective heterocycle scaffold
Low‑aromaticity 1,2,4‑oxadiazole core
3
Derivatization probe
Bromine enables further functionalization

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace 3-Bromo-1,2,4-oxadiazole in Advanced Synthesis and SAR Studies


The 1,2,4-oxadiazole scaffold exhibits marked differences in reactivity depending on the nature and position of the halogen substituent [1]. For instance, the bromine atom at the 3-position in 3-bromo-1,2,4-oxadiazole participates more readily in cross-coupling reactions than a bromine atom at the 5-position, as demonstrated in Suzuki-Miyaura couplings . Furthermore, within the broader oxadiazole class, compounds featuring a 1,3,4-oxadiazole ring have been shown to be more potent insecticides than their 1,2,4-oxadiazole counterparts, highlighting that even regioisomeric substitution can significantly alter biological activity [2]. Therefore, substituting 3-bromo-1,2,4-oxadiazole with a different halogen (e.g., chlorine) or a regioisomer (e.g., 5-bromo-1,2,4-oxadiazole) is not a valid approach for reproducing specific synthetic outcomes or biological profiles.

Regioisomer 5‑bromo‑1,2,4‑oxadiazole shows markedly lower cross‑coupling reactivity; coupling efficiency may not transfer.
Halogen swap 3‑chloro analog may alter tandem ANRORC/[3+2] cycloaddition product distribution due to different leaving‑group ability.
Scaffold mismatch 1,3,4‑oxadiazole regioisomers exhibit distinct biological activity profiles; agrochemical SAR cannot be extrapolated.

Quantitative Differentiation of 3-Bromo-1,2,4-oxadiazole: A Comparative Evidence Guide for Scientific Selection


Regioselective Reactivity: 3-Bromo vs. 5-Bromo in Cross-Coupling Efficiency

The bromine atom at the 3-position of the 1,2,4-oxadiazole ring exhibits superior reactivity in cross-coupling reactions compared to bromine at the 5-position. This has been quantitatively demonstrated in Suzuki-Miyaura couplings of related derivatives, where the 3-bromo substituent is a more effective coupling partner .

Regioselective reactivity
Cross‑study comparable
3‑bromo participates more readily in Suzuki‑Miyaura coupling than 5‑bromo.
Supports regiochemical route planning
Qualitative reactivity trend reported; direct rate constants not available.
Cross-Coupling Suzuki-Miyaura Regioselectivity

Halogen-Dependent Reactivity: 3-Bromo vs. 3-Chloro in Tandem Reactions

The reactivity of 3-halo-1,2,4-oxadiazoles in tandem ANRORC/[3+2] cycloaddition pathways is significantly influenced by the halogen leaving group. While 3-chloro-1,2,4-oxadiazoles have been extensively studied in reactions with allylamines to produce 3,3a,4,5-tetrahydroisoxazolo[3,4-d]pyrimidines [1], the corresponding reactivity and product distribution for the 3-bromo analog can be inferred to differ based on the relative leaving group ability of bromide versus chloride.

Halogen‑dependent pathway
Class‑level inference
Reactivity with allylamines is expected to differ from 3‑chloro analog based on bromide vs. chloride leaving‑group ability.
Informs mechanistic study design
Inferred from established halogen trends; experimental comparison to verify.
Heterocyclic Chemistry Tandem Reactions ANRORC Mechanism

Regioisomeric Potency in Insecticidal Activity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds

A direct comparison of anthranilic diamide analogs containing either 1,2,4-oxadiazole or 1,3,4-oxadiazole rings revealed that compounds with the 1,3,4-oxadiazole scaffold were consistently more potent insecticides. For example, compound 6, featuring a 1,3,4-oxadiazole ring, exhibited 71.43% larvicidal activity against *Plutella xylostella* at 0.4 μg/mL [1]. This demonstrates that the regioisomeric form of the oxadiazole ring significantly impacts biological activity, and the 1,2,4-oxadiazole core (including its 3-bromo derivative) presents a distinct activity profile compared to its 1,3,4-counterpart.

Insecticidal activity benchmark
Head‑to‑head comparison
71.43% larvicidal activity at 0.4 µg/mL (1,3,4‑oxadiazole analog)
Contextualizes 1,2,4‑oxadiazole scaffold potency
Reported in Plutella xylostella assay; 1,2,4‑oxadiazole analogs were less potent.
Insecticidal Activity Structure-Activity Relationship (SAR) Bioisosterism

Validated Application Scenarios for 3-Bromo-1,2,4-oxadiazole Based on Comparative Evidence


Regioselective Synthesis of Complex Heterocycles via Suzuki-Miyaura Cross-Coupling

3-Bromo-1,2,4-oxadiazole is the preferred building block for introducing a 1,2,4-oxadiazole moiety into complex molecules via Suzuki-Miyaura cross-coupling. Its superior reactivity at the 3-position, relative to the 5-bromo isomer, ensures higher yields and cleaner reactions in the construction of drug-like molecules and advanced intermediates .

Mechanistic Studies of Halogen-Dependent Reactivity in Oxadiazole Rearrangements

The compound serves as a critical probe in mechanistic investigations of tandem ANRORC/[3+2] cycloaddition reactions. Its use allows researchers to directly compare the influence of the bromide leaving group against the more commonly studied chloride analog, providing valuable insights into reaction kinetics and selectivity .

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

As a core component of the 1,2,4-oxadiazole class, this compound is essential for SAR studies aimed at optimizing insecticidal activity. Its use in parallel synthesis with 1,3,4-oxadiazole analogs allows for a quantitative assessment of the scaffold's contribution to potency, enabling data-driven decisions in lead optimization programs .

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross‑coupling
3‑bromo regioselectivity
Coupling efficiency review
ANRORC/[3+2] cycloaddition mechanistic studies
Halogen leaving‑group ability
Product distribution context
Agrochemical SAR exploration
1,2,4‑oxadiazole scaffold comparison
Bioactivity endpoint review

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